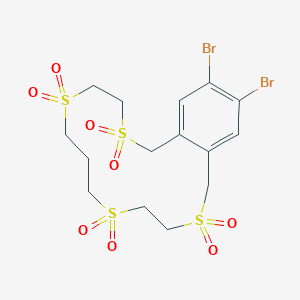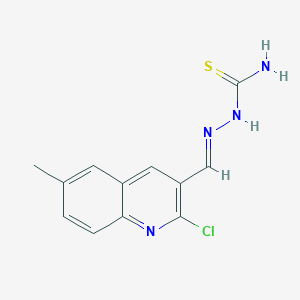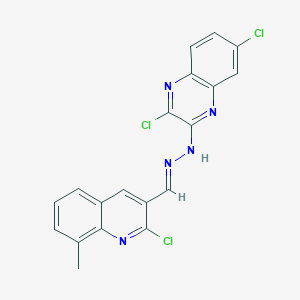
7-methoxy-2H-1,4-benzothiazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-2H-1,4-benzothiazin-3-amine, also known as BM212, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzothiazinones, which are known for their diverse biological activities. BM212 has been shown to possess potent antimycobacterial activity, making it a promising candidate for the treatment of tuberculosis and other mycobacterial infections.
Mécanisme D'action
The exact mechanism of action of 7-methoxy-2H-1,4-benzothiazin-3-amine is not fully understood, but it is believed to target the mycobacterial cell wall by inhibiting the biosynthesis of mycolic acids, which are essential components of the cell wall. This leads to disruption of the cell wall structure and ultimately cell death.
Biochemical and Physiological Effects:
7-methoxy-2H-1,4-benzothiazin-3-amine has been shown to exhibit low toxicity in vitro and in vivo, with no significant adverse effects reported in animal studies. In addition to its antimycobacterial activity, 7-methoxy-2H-1,4-benzothiazin-3-amine has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of other diseases such as cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-methoxy-2H-1,4-benzothiazin-3-amine is its potent antimycobacterial activity, which makes it a promising candidate for the treatment of tuberculosis and other mycobacterial infections. However, one of the limitations of 7-methoxy-2H-1,4-benzothiazin-3-amine is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 7-methoxy-2H-1,4-benzothiazin-3-amine. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic applications beyond antimycobacterial activity, such as its antioxidant and anti-inflammatory properties. Finally, further studies are needed to elucidate the exact mechanism of action of 7-methoxy-2H-1,4-benzothiazin-3-amine and to identify potential drug targets for the development of new antimycobacterial agents.
Méthodes De Synthèse
7-methoxy-2H-1,4-benzothiazin-3-amine can be synthesized through a multistep process involving the condensation of 2-aminothiophenol with 2-chloro-4-methoxybenzaldehyde, followed by cyclization and subsequent reduction. The final product is obtained as a yellow solid with a melting point of 250-252°C.
Applications De Recherche Scientifique
7-methoxy-2H-1,4-benzothiazin-3-amine has been extensively studied for its antimycobacterial activity, with several studies reporting its potent inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. In addition, 7-methoxy-2H-1,4-benzothiazin-3-amine has also been shown to possess activity against other mycobacterial species, including Mycobacterium avium and Mycobacterium smegmatis.
Propriétés
Nom du produit |
7-methoxy-2H-1,4-benzothiazin-3-amine |
|---|---|
Formule moléculaire |
C9H10N2OS |
Poids moléculaire |
194.26 g/mol |
Nom IUPAC |
7-methoxy-2H-1,4-benzothiazin-3-amine |
InChI |
InChI=1S/C9H10N2OS/c1-12-6-2-3-7-8(4-6)13-5-9(10)11-7/h2-4H,5H2,1H3,(H2,10,11) |
Clé InChI |
NIUQTDFBHDZETA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(CS2)N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)
![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)

![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B304587.png)

![5-[2-(4-bromophenyl)-2-oxoethyl]-8-nitro-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304591.png)
![8-nitro-5-(2-oxo-2-phenylethyl)-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304592.png)
![2-[4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-N'-[(3-chloro-2-quinoxalinyl)methylene]acetohydrazide](/img/structure/B304594.png)